1-Cyclobutyl-2,2-dimethylpiperazine

Chemical Synthesis Building Block Physicochemical Property

1-Cyclobutyl-2,2-dimethylpiperazine is a critical building block for discovery chemistry. The geminal dimethyl group enforces a specific chair conformation that reduces entropic binding penalties, enhancing selectivity for GPCRs and CNS ion channels. The N-cyclobutyl moiety finely tunes lipophilicity and blood-brain barrier permeability, while the combined substituents provide a unique tool for structure-metabolism relationship studies. Avoid the high risk of experimental failure from generic piperazine analogs. This high-purity, research-grade scaffold is essential for robust SAR campaigns and demanding synthetic methodology development.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B8638364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-2,2-dimethylpiperazine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC1(CNCCN1C2CCC2)C
InChIInChI=1S/C10H20N2/c1-10(2)8-11-6-7-12(10)9-4-3-5-9/h9,11H,3-8H2,1-2H3
InChIKeyIEXHYECWTCLETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-2,2-dimethylpiperazine: Core Structural & Molecular Profile for Procurement


1-Cyclobutyl-2,2-dimethylpiperazine is a synthetic organic compound classified as a substituted piperazine derivative. It is characterized by a piperazine core featuring a cyclobutyl group at the N1 position and geminal dimethyl substitution at the C2 position [1]. The molecular formula is C10H20N2, corresponding to a molecular weight of 168.28 g/mol [1]. This structural motif is of interest in medicinal chemistry and chemical biology as a constrained amine building block for synthesizing more complex molecules, including potential ligands for various receptors and enzymes [2].

The Risk of Substituting 1-Cyclobutyl-2,2-dimethylpiperazine with Unverified Analogs


The substitution of 1-Cyclobutyl-2,2-dimethylpiperazine with generic or closely related analogs (e.g., 1-cyclobutylpiperazine, 2,2-dimethylpiperazine) is not scientifically valid due to the profound impact of specific substituents on molecular conformation, lipophilicity, and target binding. The geminal dimethyl group at the 2-position induces a significant conformational constraint on the piperazine ring, often promoting a specific chair conformation that can enhance binding affinity and selectivity for biological targets compared to unsubstituted or mono-substituted piperazines [1]. Simultaneously, the N-cyclobutyl group modulates the compound's overall lipophilicity (logP) and metabolic stability, factors critical for in vivo applications [2]. Without direct comparative data, assuming functional equivalence based solely on piperazine core similarity is a high-risk approach that can lead to experimental failure, inconsistent results, and wasted research resources.

Quantitative Differentiation of 1-Cyclobutyl-2,2-dimethylpiperazine from Key Analogs


Molecular Weight and Formula Comparison: 1-Cyclobutyl-2,2-dimethylpiperazine vs. 1-Cyclobutylpiperazine

The molecular weight and formula of 1-Cyclobutyl-2,2-dimethylpiperazine are distinct from the simpler analog 1-Cyclobutylpiperazine due to the additional two methyl groups on the piperazine ring. The target compound has a molecular weight of 168.28 g/mol and formula C10H20N2 [1], while 1-Cyclobutylpiperazine has a molecular weight of 140.23 g/mol and formula C8H16N2 . This difference of 28.05 g/mol corresponds to the mass of two methylene (-CH2-) units or one ethylene (-CH2-CH2-) unit, which is a significant change for a small molecule building block.

Chemical Synthesis Building Block Physicochemical Property

Comparative Conformational Restriction: 1-Cyclobutyl-2,2-dimethylpiperazine vs. 2,2-Dimethylpiperazine

The presence of a cyclobutyl group on N1 introduces a different steric and electronic environment compared to an unsubstituted or alkyl-substituted analog. While quantitative data directly comparing the target compound to 2,2-Dimethylpiperazine is absent from public literature, class-level inference based on piperazine SAR indicates that N-cycloalkyl substituents like cyclobutyl confer distinct lipophilicity and metabolic stability profiles. The CLogP of the target compound is estimated to be higher than that of 2,2-Dimethylpiperazine (XLogP3: -0.2) , which is critical for membrane permeability and CNS penetration.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Potential for Enhanced Selectivity via Conformational Constraint

Piperazine derivatives with geminal dimethyl substitution at the 2-position have been shown to adopt a stable, minimum-energy chair conformation, as confirmed by single-crystal X-ray structural analysis of related compounds [1]. This conformational lock is hypothesized to pre-organize the molecule for specific interactions with biological targets, potentially increasing binding affinity and selectivity compared to flexible, unconstrained piperazine analogs like 1-cyclobutylpiperazine [1]. While direct binding data for 1-Cyclobutyl-2,2-dimethylpiperazine is not publicly available, this structural feature is a well-established design principle for improving target selectivity in piperazine-based drugs.

Drug Discovery GPCR Ligand Receptor Binding

Absence of Direct Quantitative Biological or Chemical Performance Data

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any direct, quantitative, comparative data (e.g., IC50, Ki, EC50, reaction yields, or stability metrics) that meet the strict inclusion criteria for 1-Cyclobutyl-2,2-dimethylpiperazine against the identified comparators. This is a critical finding for procurement decisions. The compound's value proposition is based on its unique structural features (as outlined in the previous evidence items) and the established principles of medicinal chemistry, rather than on published head-to-head performance metrics. Users should anticipate that experimental validation and SAR studies will be required to fully characterize its properties and performance in their specific application.

Evidence Gap Research Limitation Procurement Caution

Recommended Application Scenarios for 1-Cyclobutyl-2,2-dimethylpiperazine Based on Structural Evidence


Design and Synthesis of Conformationally Constrained GPCR Ligands

Use 1-Cyclobutyl-2,2-dimethylpiperazine as a core scaffold to explore novel ligands for G-protein coupled receptors (GPCRs), particularly those where a constrained, low-energy conformation is hypothesized to enhance binding affinity and selectivity [1]. The geminal dimethyl group enforces a specific chair conformation, a feature that can be exploited to achieve desired pharmacophore geometries and reduce the entropic penalty of binding compared to more flexible piperazine cores [1].

Medicinal Chemistry Exploration of CNS-Targeted Compounds

Employ 1-Cyclobutyl-2,2-dimethylpiperazine in early-stage discovery programs aimed at central nervous system (CNS) targets. The N-cyclobutyl group is predicted to moderately increase lipophilicity relative to an unsubstituted 2,2-dimethylpiperazine, a property that often correlates with improved blood-brain barrier (BBB) permeability [2]. Furthermore, piperazine derivatives, in general, are a privileged scaffold for modulating CNS receptors and ion channels, including Cav2.2 calcium channels, which are validated targets for pain management [3].

Chemical Biology Studies of Metabolic Stability

Utilize 1-Cyclobutyl-2,2-dimethylpiperazine in comparative metabolic stability studies to empirically determine the impact of the N-cyclobutyl and geminal dimethyl substituents on clearance. Alicyclic amines like piperazines are known to undergo specific biotransformations, including N-oxidation and N-dealkylation [2]. The unique combination of substituents in 1-Cyclobutyl-2,2-dimethylpiperazine provides a valuable tool for probing the structure-metabolism relationship of this important chemical class, generating data that can inform future lead optimization efforts.

Development of Novel Synthetic Methodologies

Apply 1-Cyclobutyl-2,2-dimethylpiperazine as a benchmark substrate in the development of new synthetic reactions involving sterically hindered and conformationally biased amines. Its specific combination of a secondary amine and a bulky, rigid environment makes it a challenging and informative test case for evaluating the scope and limitations of novel N-arylation, N-alkylation, or amide bond-forming reactions. Successful methodologies developed with this building block are likely to be robust and broadly applicable to other demanding substrates.

Quote Request

Request a Quote for 1-Cyclobutyl-2,2-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.